molecular formula C11H9FN2OS B1341524 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide CAS No. 61019-24-7

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

Cat. No. B1341524
CAS RN: 61019-24-7
M. Wt: 236.27 g/mol
InChI Key: HXJDMDDYIUDQML-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” is a chemical compound . It has a molecular weight of 236.27 . The compound is also known as 3-amino-5-(4-fluorophenyl)-2-thiophenecarboxamide .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” includes a five-membered thiophene ring, an amide group, and a fluorophenyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The compound “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” has a boiling point of 220-221 . It is a solid at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, focusing on several unique applications:

Treatment of Type 2 Diabetes Mellitus

This compound can be used to prepare Canagliflozin , which acts as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. This is significant in the treatment of type 2 diabetes mellitus by controlling high blood sugar .

Antitumor Activity

There is research indicating that derivatives of this compound may have antitumor properties. Although specific studies on 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide were not found, thiophene derivatives are often explored for their potential in cancer treatment .

Synthetic Chemistry Research

The compound is available for scientific research and can be used in various synthetic chemistry applications. It serves as a building block for creating new chemical entities with potential therapeutic effects .

Biological Activity Studies

Thiophene-based analogs, like this compound, are of interest due to their potential class of biologically active compounds. They are crucial for medicinal chemists to develop advanced compounds with diverse biological effects .

Advanced Compound Synthesis

The compound can be involved in complex synthesis processes such as [3+2] cycloaddition reactions, which are fundamental in creating advanced materials and drugs .

ChemicalBook Springer - Antitumor Activity Sigma-Aldrich Springer - Synthesis of Thiophene Derivatives

Safety and Hazards

The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring these biological effects further and developing new synthesis methods for these compounds.

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJDMDDYIUDQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588588
Record name 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

CAS RN

61019-24-7
Record name 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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